molecular formula C16H21F2NO3 B4554587 N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide

N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B4554587
M. Wt: 313.34 g/mol
InChI Key: XDTMVHLDZPNTNF-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide is a useful research compound. Its molecular formula is C16H21F2NO3 and its molecular weight is 313.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14894986 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Annulations

Research by Xu et al. (2018) demonstrates the use of Rh(iii)-catalyzed C-H activation for chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides. This process highlights the potential application in synthetic chemistry for constructing complex molecular architectures, where similar compounds could serve as substrates or intermediates (Youwei Xu et al., 2018).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) explored the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide. Their work, involving X-ray diffraction and DFT calculations, suggests that compounds with similar structures can have their molecular geometries and interactions studied for insights into material science and drug design applications (Sedat Karabulut et al., 2014).

Antibacterial Properties

Haydon et al. (2010) investigated the modification of 3-methoxybenzamide derivatives to create potent antistaphylococcal compounds. This line of research indicates that benzamide derivatives, by extension, could be explored for their antibacterial properties, leading to potential applications in developing new antibiotics (D. Haydon et al., 2010).

Antitumor Agents

Research by Bian et al. (2020) on the synthesis of 3-acyl isoquinolin-1(2H)-ones via Rh(iii)-catalyzed annulation of N-methoxybenzamides suggests potential applications in oncology. The compounds studied showed significant antitumor activities, indicating that similar structures could be explored for their therapeutic potential against cancer (Mengyao Bian et al., 2020).

Supramolecular Hydrogels

Zhang et al. (2003) discussed the formation of supramolecular hydrogels from N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, which respond to various stimuli. This research suggests that benzamide derivatives with specific substituents could be utilized in the design of responsive materials for biomedical applications, such as drug delivery systems (Yan Zhang et al., 2003).

Properties

IUPAC Name

N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-21-14-10-11(8-9-13(14)22-16(17)18)15(20)19-12-6-4-2-3-5-7-12/h8-10,12,16H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTMVHLDZPNTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCCCCC2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.